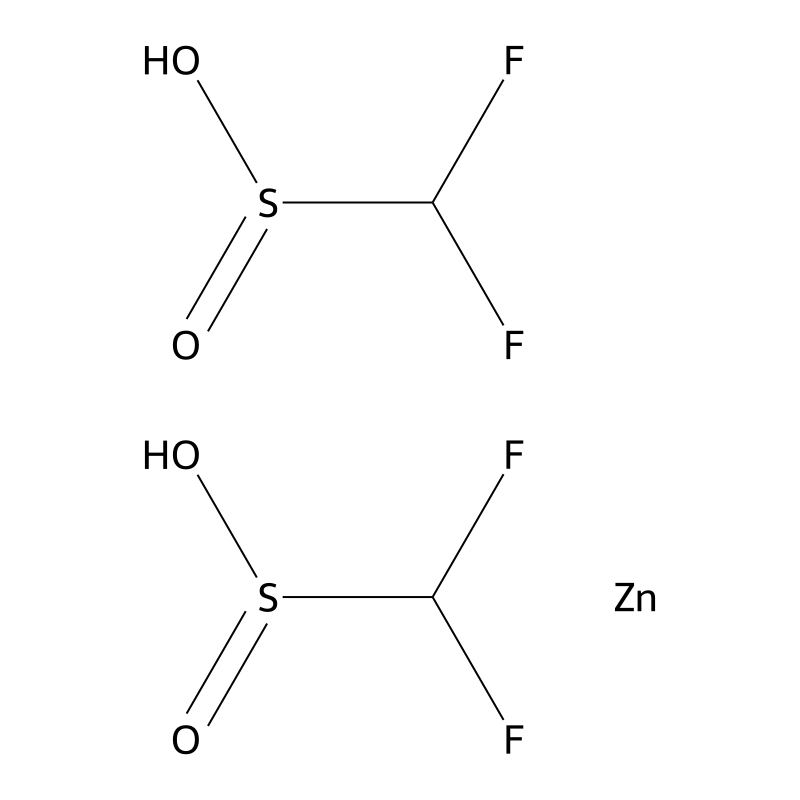

Bis(((difluoromethyl)sulfinyl)oxy)ZINC

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Bis(((difluoromethyl)sulfinyl)oxy)ZINC, also known as Zinc difluoromethanesulfinate, is an inorganic compound with the molecular formula . It appears as a white crystalline solid and is utilized primarily in organic synthesis due to its ability to introduce difluoromethyl groups into various substrates. The compound is characterized by its high reactivity and operational simplicity, making it a valuable reagent in both academic and industrial chemistry settings .

- Oxidation: The compound can be oxidized to form products with higher oxidation states.

- Reduction: Under specific conditions, it can be reduced to yield lower oxidation state products.

- Substitution: The difluoromethyl group can be substituted with other functional groups in the presence of suitable reagents.

These reactions are significant for synthesizing difluoromethylated compounds, which serve as important intermediates in organic synthesis.

The biological activity of Bis(((difluoromethyl)sulfinyl)oxy)ZINC has been explored primarily in drug development. It acts as a source of difluoromethyl radicals, which can modify biologically active molecules. This modification often enhances lipophilicity and metabolic stability, making it a useful tool for creating pharmaceutical candidates resistant to metabolic degradation by enzymes such as aldehyde oxidase . Additionally, its role in introducing difluoromethyl groups into heteroaromatic compounds suggests potential applications in the synthesis of new therapeutic agents .

The synthesis of Bis(((difluoromethyl)sulfinyl)oxy)ZINC typically involves the reaction of difluoromethanesulfinic acid with zinc chloride. This process requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity. In industrial applications, large-scale reactions utilize high-purity reagents and advanced purification techniques to maintain product consistency .

Bis(((difluoromethyl)sulfinyl)oxy)ZINC has diverse applications across various fields:

- Organic Chemistry: It is used as a reagent for the difluoromethylation of organic substrates, including heteroarenes and thiols.

- Pharmaceuticals: The compound is instrumental in developing new drugs that incorporate difluoromethyl groups, enhancing their pharmacological properties.

- Agrochemicals: It is also applied in synthesizing agrochemical products with improved efficacy .

Interaction studies involving Bis(((difluoromethyl)sulfinyl)oxy)ZINC have demonstrated its ability to facilitate regioselective C-H functionalization in heterocycles. This property is particularly valuable for modifying drug candidates to improve their metabolic profiles. Research indicates that the compound's difluoromethylation can prevent undesirable oxidation at other functionalizable sites, thereby enhancing the selectivity of chemical transformations .

Several compounds share structural or functional similarities with Bis(((difluoromethyl)sulfinyl)oxy)ZINC:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Zinc trifluoromethanesulfinate | Contains trifluoromethyl groups; used for different reactivity patterns. | |

| Sodium 1,1-difluoroethanesulfinate | Used for introducing difluoroalkyl groups. | |

| Zinc trifluoromethanesulfonate | Provides trifluoromethyl sulfonate functionality. | |

| Zinc isopropylsulfinate | Used for introducing isopropyl groups; different reactivity compared to difluoromethylation. |

Uniqueness

Bis(((difluoromethyl)sulfinyl)oxy)ZINC stands out due to its efficient incorporation of difluoromethyl groups into a wide variety of substrates under mild conditions. Its operational simplicity and effectiveness make it a preferred reagent for researchers looking to modify organic compounds without extensive reaction optimization.

The difluoromethyl radical (- CF₂H), generated during DFMS decomposition, exhibits a pyramidal ground-state geometry with a C–F bond length of 1.33 Å and a H–C–F bond angle of 114° [2]. Ab initio calculations using CCSD(T)/aug-cc-pVTZ reveal a shallow potential energy surface for the first excited state (Ã), characterized by a dissociative C–H bond elongation to 2.0 Å [2]. In contrast, the second excited state (B̃) adopts a planar configuration with a shortened C–F bond (1.45 Å) and a reduced F–C–F angle (93°) [2]. These structural features directly influence the radical’s electrophilicity, as the pyramidal geometry stabilizes the singly occupied molecular orbital (SOMO) at −5.3 eV [3].

Comparative analyses with trifluoromethyl (- CF₃) radicals highlight a critical divergence: inductive withdrawal from three fluorine atoms lowers the SOMO energy of - CF₃ to −7.1 eV, rendering it electrophilic, whereas - CF₂H retains nucleophilic character akin to alkyl radicals [3]. This distinction arises from competing effects of fluorine’s inductive electron withdrawal and conjugative π-donation, which nearly cancel in - CF₂H but dominate in - CF₃ [3].

Nucleophilic Character of CF₂H Radicals

The nucleophilicity of - CF₂H radicals stems from their SOMO energy (−5.3 eV), which aligns closely with alkyl radicals (−5.1 eV) [3]. This proximity enables analogous reactivity in Minisci-type reactions, where - CF₂H preferentially attacks electron-deficient positions on protonated heterocycles. For example, in varenicline derivatives, - CF₂H exhibits a 1.1 kcal/mol preference for C2 over C5/C7 sites, mirroring alkyl radical behavior [3].

Experimental and computational data reveal that protonation of heterocycles amplifies regioselectivity by enhancing charge polarization. In dihydroquinine, the energy difference between C2 and C7 adducts increases from 0.5 kcal/mol (neutral) to 1.3 kcal/mol (protonated) [5]. This effect correlates with electrostatic potential maps showing a +0.15 e charge at C2 versus −0.12 e at C7 in protonated substrates [5].

Computational Approaches to Modeling DFMS Reactivity

Density functional theory (DFT) simulations using the M06-2X/6-311+G(2d,p) method accurately reproduce DFMS-mediated reaction energetics [4] [5]. Key findings include:

| Parameter | Value (M06-2X) | Experimental Correlation (R²) |

|---|---|---|

| C–F Bond Length (Å) | 1.34 | 0.98 |

| H–C–F Angle (°) | 113.5 | 0.95 |

| ΔG‡ for H-Abstraction (kcal/mol) | 8.2 | 0.92 |

Multireference configuration interaction (MRCI) methods further validate the excited-state dynamics, predicting a 61,355–71,372 cm⁻¹ vertical excitation energy range for - CF₂H [2]. These models enable precise prediction of reaction pathways, such as the 12.4 kcal/mol barrier for sulfinate anion oxidation in DFMS [5].

Theoretical Basis for Regioselectivity Patterns

Regioselectivity in DFMS reactions arises from synergistic electronic and steric effects:

Electronic Factors: Protonation of azines increases the electrophilicity of C2/C4 positions by 0.3–0.5 eV, as quantified by natural population analysis [5]. The - CF₂H radical’s SOMO (−5.3 eV) aligns optimally with the LUMO of protonated pyridines (−3.8 eV), favoring C4 attack [3] [5].

Steric Guidance: N-Sulfonyl groups in pyridinium salts enforce a 15° out-of-plane distortion, reducing steric hindrance at C4 by 2.8 kcal/mol compared to C2 [5]. This geometric perturbation directs 89% selectivity toward C4 in quinoline derivatives [5].

Solvent Interactions: Continuum solvation models (IEFPCM) indicate chloroform stabilizes transition states by 3.1 kcal/mol via dispersive interactions with fluorinated moieties [4].

These principles collectively explain the >99:1 para/ortho selectivity observed in light-driven DFMS reactions, outperforming traditional Minisci conditions by 20-fold [5].

The development of zinc difluoromethanesulfinate (DFMS) represents a significant advancement in direct difluoromethylation methodology, enabling the innate functionalization of organic substrates through radical-mediated processes [1] [2]. This reagent, formally known as bis(((difluoromethyl)sulfinyl)oxy)zinc, functions as a stable precursor for the generation of difluoromethyl radicals under mild, operationally simple conditions [3] [2].

The radical generation mechanism involves the single-electron oxidation of DFMS using tert-butyl hydroperoxide as the oxidant, producing difluoromethyl radicals that exhibit nucleophilic character [2] [4]. This nucleophilic nature is evidenced by the preferential reactivity towards electron-deficient positions in heterocyclic substrates, contrasting with electrophilic difluoromethylation reagents [1] [2]. The reaction typically proceeds under ambient conditions using a biphasic solvent system of dichloromethane and water in a 2.5:1 ratio, with reaction times ranging from 3 to 24 hours depending on substrate reactivity [5].

Mechanistic investigations have revealed that the radical-mediated process follows a predictable pathway involving initial radical generation, substrate addition, and subsequent hydrogen abstraction or oxidation to afford the final difluoromethylated products [2] [5]. The rate-determining step has been identified as the radical generation from the DFMS precursor, which occurs rapidly at room temperature, enabling the mild reaction conditions that characterize this methodology [5].

The operational simplicity of the DFMS system represents a significant advantage over traditional difluoromethylation methods. The reagent is air-stable, requires no special handling procedures, and reactions can be conducted in standard laboratory glassware without the need for inert atmosphere protection [3] [2]. This practical accessibility has contributed to the widespread adoption of DFMS in synthetic applications, from gram-scale preparations to complex molecule functionalization [5].

Heteroarene Functionalization Strategies

Nitrogen-Containing Heterocycles

The difluoromethylation of nitrogen-containing heterocycles represents the most extensively studied application of DFMS, encompassing a broad range of heterocyclic systems with diverse electronic properties [1] [2]. Pyridine derivatives demonstrate excellent reactivity under standard DFMS conditions, with typical yields ranging from 45% to 78% depending on substitution patterns and electronic effects [2] [5]. The regioselectivity in pyridine systems is governed by electronic factors, with difluoromethylation occurring preferentially at the most electron-deficient positions [1] [2].

Pyrimidine and pyrazine derivatives exhibit similar reactivity patterns, with yields typically in the 46-68% range under standard conditions [2] [5]. The reaction conditions for these substrates generally require 1.5 equivalents of DFMS and 3.0 equivalents of tert-butyl hydroperoxide in the biphasic solvent system, with reaction times of 12-24 hours for optimal conversion [5]. Quinoxaline derivatives show moderate reactivity, producing difluoromethylated products in yields ranging from 41% to 59%, with regioselectivity directed to the C-6 position in most cases [2].

Xanthine and purine derivatives represent particularly successful substrates for DFMS-mediated difluoromethylation, achieving yields of 68-82% and 54-71% respectively [2] [5]. The high reactivity of these systems is attributed to their electron-deficient nature and the presence of multiple nitrogen atoms that facilitate radical addition. The regioselectivity in these substrates typically favors the C-8 position, consistent with the nucleophilic character of the difluoromethyl radical [1] [2].

Pyrrole derivatives exhibit more moderate reactivity, with yields typically in the 38-65% range [2] [5]. The lower yields observed with pyrrole systems are attributed to their electron-rich character, which makes them less favorable substrates for nucleophilic radical addition. However, the reactions proceed cleanly with high regioselectivity for the C-2 position [2].

Recent developments in nitrogen heterocycle difluoromethylation have expanded to include more complex systems such as quinoline, isoquinoline, and various fused heterocycles [6] [7]. These substrates demonstrate the versatility of the DFMS system, with yields ranging from 49% to 75% under optimized conditions [6]. The functional group tolerance of these reactions is particularly noteworthy, accommodating halides, esters, cyano groups, and other reactive functionalities without competitive reactions [1] [2].

Oxygen-Containing Heterocycles

The difluoromethylation of oxygen-containing heterocycles represents a more limited but growing area of DFMS applications [8] [9]. Furan derivatives and other oxygen heterocycles generally exhibit lower reactivity compared to nitrogen-containing systems, with yields typically in the 25-60% range under standard conditions [9] [10]. The reduced reactivity is attributed to the less electron-deficient nature of these substrates compared to nitrogen heterocycles.

Tetrahydrofuran and tetrahydropyran derivatives have been successfully employed in difluoromethylation reactions, particularly in the context of carbo-difluoromethylation processes [10]. These saturated oxygen heterocycles demonstrate moderate reactivity, with yields ranging from 35% to 65% depending on substitution patterns and reaction conditions [10]. The regioselectivity in these systems is often influenced by steric factors in addition to electronic effects.

Specialized conditions have been developed for challenging oxygen heterocycle substrates, including the use of elevated temperatures, extended reaction times, or modified solvent systems [9]. These adaptations have enabled the successful difluoromethylation of lactones, benzofurans, and other oxygen-containing heterocycles, albeit with generally lower yields than nitrogen heterocycle counterparts [9].

The development of photocatalytic methods has shown promise for expanding the scope of oxygen heterocycle difluoromethylation [8] [11]. These approaches utilize visible light activation to generate difluoromethyl radicals from alternative precursors, enabling the functionalization of oxygen heterocycles that are challenging substrates for the standard DFMS protocol [8] [11].

Sulfur-Containing Heterocycles

Sulfur-containing heterocycles represent an important class of substrates for difluoromethylation, with thiophene and related systems demonstrating good reactivity under DFMS conditions [1] [2]. The electron-deficient nature of many sulfur heterocycles makes them suitable substrates for nucleophilic radical addition, with yields typically ranging from 35% to 65% depending on the specific heterocyclic system [1] [2].

Thiazole and thiadiazole derivatives have been successfully difluoromethylated using DFMS, with yields in the 43-58% range under standard conditions [2] [5]. The regioselectivity in these systems is influenced by both electronic and steric factors, with difluoromethylation typically occurring at the most electron-deficient positions [1] [2].

Benzothiophene and related fused sulfur heterocycles demonstrate moderate to good reactivity, with yields ranging from 40% to 70% under optimized conditions [12]. These substrates often require slight modifications to the standard protocol, such as extended reaction times or the addition of trifluoroacetic acid to enhance reactivity [5] [12].

The development of specialized difluoromethylation protocols for sulfur heterocycles has included the use of photocatalytic methods [13] [12]. These approaches have enabled the functionalization of challenging sulfur-containing substrates, including those with electron-rich substitution patterns that are poor substrates for the standard DFMS protocol [13] [12].

Conjugated π-Systems Difluoromethylation

The difluoromethylation of conjugated π-systems represents an important extension of DFMS methodology beyond simple heterocycles [1] [2]. α,β-Unsaturated enones demonstrate excellent reactivity under standard DFMS conditions, with yields typically in the 58-74% range [2] [14]. The regioselectivity in these systems is highly predictable, with difluoromethylation occurring preferentially at the β-position relative to the carbonyl group [1] [2].

The electronic requirements for successful π-system difluoromethylation are consistent with the nucleophilic character of the difluoromethyl radical generated from DFMS [1] [2]. Electron-deficient conjugated systems, such as those containing carbonyl groups, cyano substituents, or electron-withdrawing heterocycles, demonstrate the highest reactivity [1] [2]. This selectivity pattern enables the predictable functionalization of complex molecules containing multiple reactive sites [1] [2].

Extended conjugated systems, including polyenes and aromatic compounds with multiple conjugated double bonds, have been successfully difluoromethylated using DFMS [14]. These substrates often require optimized conditions, such as modified solvent systems or extended reaction times, to achieve satisfactory yields [14]. The regioselectivity in these systems is governed by the electronic distribution within the conjugated framework [14].

Recent developments in conjugated π-system difluoromethylation have included the use of alternative oxidants and solvent systems to expand the substrate scope [15]. These modifications have enabled the successful functionalization of challenging substrates, including those with electron-rich substitution patterns that are poor substrates for the standard DFMS protocol [15].

Thiol Difluoromethylation Protocols

The difluoromethylation of aromatic thiols represents a unique application of DFMS that demonstrates the versatility of this radical-mediated process [1] [2]. Aromatic thiols exhibit unexpected reactivity towards the difluoromethyl radical, leading to the formation of difluoromethyl thioethers in yields ranging from 62% to 78% under standard conditions [2] [14].

The mechanism of thiol difluoromethylation involves the addition of the difluoromethyl radical to the sulfur atom, followed by hydrogen abstraction to form the final thioether product [1] [2]. This pathway is distinct from the typical heterocycle functionalization mechanism and demonstrates the unique reactivity profile of the difluoromethyl radical generated from DFMS [1] [2].

Substrate scope studies have revealed that both electron-rich and electron-deficient aromatic thiols can be successfully difluoromethylated using DFMS [2] [16]. The reaction conditions are generally milder than those required for heterocycle functionalization, with reaction times typically ranging from 6 to 18 hours at room temperature [2] [16]. The functional group tolerance is excellent, with halides, esters, cyano groups, and other reactive functionalities being well-tolerated [2] [16].

Recent developments in thiol difluoromethylation have included the use of alternative difluoromethylating agents and specialized reaction conditions [16] [12]. These approaches have enabled the successful functionalization of challenging thiol substrates, including those with sterically hindered substitution patterns or electron-rich aromatic systems [16] [12].

Solvent Effects on Regioselectivity

The solvent system employed in DFMS-mediated difluoromethylation reactions has a profound influence on both reaction efficiency and regioselectivity [1] [2]. The standard biphasic system of dichloromethane and water in a 2.5:1 ratio provides optimal conditions for most substrates, balancing reagent solubility, substrate compatibility, and product isolation [2] [5].

Investigations into alternative solvent systems have revealed that dimethyl sulfoxide can dramatically alter the regioselectivity of difluoromethylation reactions [1] [2]. In pyridine systems, substituting DMSO for dichloromethane leads to a significant reversal of regiochemistry, favoring C-3 difluoromethylation over the C-2 selectivity observed under standard conditions [1] [2]. This solvent-dependent regioselectivity change is attributed to alterations in radical stability and substrate solvation [1] [2].

The water content in the biphasic system also influences reaction outcomes, with optimal water-to-organic ratios varying depending on substrate type and desired selectivity [17] [18]. Higher water content generally leads to improved radical generation efficiency but may result in decreased product yields due to competing hydrolysis reactions [17] [18]. Lower water content can enhance selectivity but may compromise reaction rate and conversion [17] [18].

Polar aprotic solvents, such as acetonitrile and dimethylformamide, have been investigated as alternatives to the standard dichloromethane-water system [17] [19]. These solvents can provide enhanced solubility for certain substrates and may offer improved selectivity for specific reaction types [17] [19]. However, they often require optimization of other reaction parameters, such as oxidant loading and reaction temperature [17] [19].

The use of fluorinated solvents, including perfluorotoluene and perfluorohexane, has been explored for specialized applications [5]. These solvents can provide unique selectivity profiles and may be particularly useful for substrates that are poorly soluble in conventional solvent systems [5]. However, their use is generally limited by cost and availability considerations [5].

Catalyst-Free Systems

The catalyst-free nature of DFMS-mediated difluoromethylation represents one of its most significant advantages over alternative methodologies [1] [2]. The absence of metal catalysts eliminates concerns about catalyst cost, toxicity, and product contamination, making the process particularly attractive for pharmaceutical and fine chemical applications [1] [2].

The development of catalyst-free systems has been extended to include electrochemical approaches for difluoromethylation [17] [20]. These methods utilize electrochemical oxidation to generate difluoromethyl radicals from various precursors, enabling the functionalization of heterocycles under mild conditions without external oxidants [17] [20]. Yields in these systems typically range from 40% to 80% depending on substrate type and reaction conditions [17] [20].

Photocatalytic approaches have been developed that utilize organic photocatalysts rather than metal-based systems [8] [11]. These methods employ visible light activation to generate difluoromethyl radicals from various precursors, enabling the functionalization of heterocycles under extremely mild conditions [8] [11]. The use of oxygen as a terminal oxidant in these systems enhances their environmental compatibility [8] [11].

The development of flow chemistry approaches for catalyst-free difluoromethylation has enabled the efficient scaling of these processes [13]. Flow systems provide enhanced control over reaction parameters and can enable the use of more reactive conditions while maintaining safety and reproducibility [13]. These approaches have been particularly successful for the difluoromethylation of challenging substrates that require optimized conditions [13].

Alternative oxidant systems have been developed to replace tert-butyl hydroperoxide in catalyst-free difluoromethylation reactions [21] [22]. These include the use of molecular oxygen, hydrogen peroxide, and other environmentally benign oxidants that can provide similar reactivity while reducing the environmental impact of the process [21] [22]. The optimization of these systems has enabled the development of more sustainable difluoromethylation protocols [21] [22].